GABAA Receptor α5β2γ2 Subtype Selectivity: Ki = 590 nM vs. α1β2γ2 Ki = 4.96 µM
6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid exhibits antagonist activity at human GABAA receptors with measurable subtype selectivity. Against the α5β2γ2 GABAA receptor subtype expressed in HEK cells, the compound demonstrates a binding affinity (Ki) of 590 nM [1]. In contrast, against the α1β2γ2 GABAA receptor subtype under identical assay conditions, the Ki value is 4.96 µM (4,960 nM) [1]. This represents an ~8.4-fold selectivity for the α5-containing receptor subtype over the α1-containing subtype. While comparative data for the parent drug pentobarbital under identical assay conditions are not available in the same dataset, the selectivity profile of this impurity distinguishes it from the broad-spectrum GABAA modulation typical of many barbiturates [2].
| Evidence Dimension | GABAA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 590 nM (α5β2γ2); Ki = 4.96 µM (α1β2γ2) |
| Comparator Or Baseline | α5β2γ2 vs. α1β2γ2 GABAA receptor subtypes |
| Quantified Difference | 8.4-fold selectivity for α5β2γ2 over α1β2γ2 (Ki ratio = 8.4) |
| Conditions | Human α5β2γ2 and α1β2γ2 GABAA receptors expressed in HEK cells; antagonist activity measured by FMP assay |
Why This Matters
This ~8.4-fold selectivity for the α5β2γ2 subtype suggests that 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid may serve as a tool compound for investigating α5-containing GABAA receptor pharmacology, which is implicated in cognitive function and memory modulation, distinguishing it from non-selective barbiturate analogs.
- [1] BindingDB. BDBM50588337 (CHEMBL5177970). Ki: 590 nM for human α5β2γ2 GABAA receptor; Ki: 4.96E+3 nM for human α1β2γ2 GABAA receptor. Assay: Antagonist activity in HEK cells by FMP assay. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50588337 View Source
- [2] ChEBI. Pentobarbital (CHEBI:7983). GABAA receptor agonist. https://www.ebi.ac.uk/chebi/ View Source
